Cas no 100692-52-2 (Pueroside A)

Pueroside A 化学的及び物理的性質
名前と識別子
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- 2H-1-Benzoxocin-2-one,5-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-5,6-dihydro-9-hydroxy-4-(4-hydroxyphenyl)-
- PuerosideA
- AKOS040762245
- Pueroside A
- 100692-52-2
-
- インチ: InChI=1S/C29H34O14/c1-12-22(33)24(35)26(37)28(40-12)39-11-20-23(34)25(36)27(38)29(43-20)42-19-8-14-4-7-16(31)9-18(14)41-21(32)10-17(19)13-2-5-15(30)6-3-13/h2-7,9-10,12,19-20,22-31,33-38H,8,11H2,1H3/b17-10-/t12-,19?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
- InChIKey: LRFHJRYHICUNML-WAHMGNLFSA-N
- SMILES: O1C(=O)C=C(C2C=CC(O)=CC=2)C(O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@H]3[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O3)O2)CC2C1=CC(=CC=2)O |t:3|
計算された属性
- 精确分子量: 606.19485575g/mol
- 同位素质量: 606.19485575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 氢键受体数量: 14
- 重原子数量: 43
- 回転可能化学結合数: 8
- 複雑さ: 971
- 共价键单元数量: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.1
- トポロジー分子極性表面積: 225Ų
Pueroside A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4859-5 mg |
Pueroside A |
100692-52-2 | 5mg |
¥4179.00 | 2022-04-26 | ||
ChemFaces | CFN95177-5mg |
Pueroside A |
100692-52-2 | >=98% | 5mg |
$318 | 2021-07-22 | |
ChemFaces | CFN95177-5mg |
Pueroside A |
100692-52-2 | >=98% | 5mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN4859-5mg |
Pueroside A |
100692-52-2 | 5mg |
¥ 4180 | 2024-07-19 | ||
TargetMol Chemicals | TN4859-1 ml * 10 mm |
Pueroside A |
100692-52-2 | 1 ml * 10 mm |
¥ 6360 | 2024-07-19 | ||
TargetMol Chemicals | TN4859-5 mg |
Pueroside A |
100692-52-2 | 98% | 5mg |
¥ 4,180 | 2023-07-10 | |
TargetMol Chemicals | TN4859-1 mL * 10 mM (in DMSO) |
Pueroside A |
100692-52-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6360 | 2023-09-15 |
Pueroside A 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides of mono- and disaccharides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides Fatty acyl glycosides of mono- and disaccharides
Pueroside Aに関する追加情報
Recent Advances in Pueroside A (CAS: 100692-52-2) Research: A Comprehensive Review
Pueroside A (CAS: 100692-52-2), a bioactive compound derived from the roots of Pueraria lobata (kudzu), has garnered significant attention in recent years due to its potential therapeutic applications in various diseases. This research briefing synthesizes the latest findings on Pueroside A, focusing on its pharmacological properties, mechanisms of action, and emerging clinical applications. The compound's unique chemical structure and multifaceted biological activities position it as a promising candidate for drug development in oncology, neurology, and metabolic disorders.
Recent studies have elucidated the molecular mechanisms underlying Pueroside A's neuroprotective effects. A 2023 study published in Journal of Natural Products demonstrated its ability to modulate the Nrf2/ARE signaling pathway, significantly reducing oxidative stress in neuronal cells. The compound showed particular efficacy in in vitro models of Parkinson's disease, with a 67% reduction in reactive oxygen species (ROS) production at concentrations as low as 10 μM. These findings suggest potential applications in neurodegenerative disease treatment, though further in vivo validation is required.
In cancer research, Pueroside A has shown remarkable antitumor activity through multiple pathways. A 2024 preclinical study in Cancer Letters reported its ability to inhibit STAT3 phosphorylation in triple-negative breast cancer cells, leading to apoptosis induction and tumor growth suppression. The compound exhibited an IC50 of 8.2 μM in MDA-MB-231 cells, with minimal cytotoxicity to normal mammary epithelial cells. Researchers noted its potential as an adjuvant therapy, particularly when combined with conventional chemotherapeutic agents like doxorubicin, where it demonstrated synergistic effects.
The pharmacokinetic profile of Pueroside A has been significantly improved through novel formulation strategies. A recent breakthrough published in International Journal of Pharmaceutics (2024) described a nanoparticle-based delivery system that enhanced the compound's oral bioavailability from 12% to 58%. This advancement addresses previous challenges with Pueroside A's poor water solubility and rapid metabolism, paving the way for more effective clinical applications. The nanoparticle formulation also showed improved blood-brain barrier penetration, particularly relevant for neurological applications.
Emerging research has uncovered Pueroside A's potential in metabolic disease management. A 2023 clinical trial (Phase IIa) demonstrated its ability to improve insulin sensitivity in patients with type 2 diabetes, reducing fasting blood glucose by 18.7% compared to placebo. The compound appears to modulate PPARγ activity without the adverse effects associated with thiazolidinediones. These findings, published in Diabetes Care, suggest Pueroside A could represent a novel class of insulin sensitizers with improved safety profiles.
Despite these promising developments, challenges remain in Pueroside A research. Current limitations include the need for larger-scale clinical trials, more comprehensive toxicity studies, and standardized extraction protocols to ensure batch-to-batch consistency. The compound's complex stereochemistry also presents synthetic challenges for large-scale production. However, recent advances in biocatalytic synthesis, as reported in Nature Catalysis (2024), offer potential solutions to these production hurdles.
In conclusion, Pueroside A (100692-52-2) represents a multifaceted therapeutic agent with applications spanning several medical domains. The compound's diverse biological activities, combined with recent formulation advancements, position it as a strong candidate for further drug development. Future research directions should focus on elucidating its molecular targets with greater precision, optimizing delivery systems, and conducting rigorous clinical evaluations to fully realize its therapeutic potential.
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